molecular formula C16H21NO2S B2576093 3-methylidene-8-[(3-methylphenyl)methanesulfonyl]-8-azabicyclo[3.2.1]octane CAS No. 2320467-45-4

3-methylidene-8-[(3-methylphenyl)methanesulfonyl]-8-azabicyclo[3.2.1]octane

Katalognummer: B2576093
CAS-Nummer: 2320467-45-4
Molekulargewicht: 291.41
InChI-Schlüssel: KBAZHMHPVCJFHR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methylidene-8-[(3-methylphenyl)methanesulfonyl]-8-azabicyclo[3.2.1]octane is a bicyclic tertiary amine with a tropane-like scaffold (8-azabicyclo[3.2.1]octane core). Its structure features:

  • N8 substituent: A (3-methylphenyl)methanesulfonyl group, contributing steric bulk and sulfonamide functionality.

This compound is synthetically derived via sulfonylation of the azabicyclo[3.2.1]octane core, analogous to methods described for similar sulfonamides (e.g., GP1 and GP4 protocols in ). Its molecular formula is C₁₆H₂₁NO₂S (calculated molecular weight: 291.41 g/mol).

Eigenschaften

IUPAC Name

3-methylidene-8-[(3-methylphenyl)methylsulfonyl]-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2S/c1-12-4-3-5-14(8-12)11-20(18,19)17-15-6-7-16(17)10-13(2)9-15/h3-5,8,15-16H,2,6-7,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBAZHMHPVCJFHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)N2C3CCC2CC(=C)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-methylidene-8-[(3-methylphenyl)methanesulfonyl]-8-azabicyclo[3.2.1]octane typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]oct

Biologische Aktivität

3-Methylidene-8-[(3-methylphenyl)methanesulfonyl]-8-azabicyclo[3.2.1]octane is a compound belonging to the class of azabicyclic compounds, specifically tropane alkaloids. This compound has garnered attention in medicinal chemistry due to its potential pharmacological applications, particularly in the modulation of opioid receptors. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-methylidene-8-[(3-methylphenyl)methanesulfonyl]-8-azabicyclo[3.2.1]octane can be represented as follows:

PropertyValue
Molecular FormulaC15H19NO2S
Molecular Weight295.39 g/mol
IUPAC Name3-Methylidene-8-[(3-methylphenyl)methanesulfonyl]-8-azabicyclo[3.2.1]octane
CAS NumberNot specified

The primary mechanism of action for this compound involves its interaction with the mu-opioid receptor (MOR), which plays a crucial role in pain modulation and analgesia. Research indicates that compounds with similar structures can act as antagonists or partial agonists at these receptors, potentially offering alternatives to traditional opioids with reduced side effects.

Analgesic Properties

Studies have shown that 3-methylidene-8-[(3-methylphenyl)methanesulfonyl]-8-azabicyclo[3.2.1]octane exhibits significant analgesic properties through its action on the central nervous system (CNS). The compound's ability to modulate pain without the typical side effects associated with opioid use makes it a promising candidate for pain management therapies.

Binding Affinity Studies

Binding affinity studies using radiolabeled ligands have demonstrated that this compound binds effectively to MOR, suggesting a potential for therapeutic applications in managing opioid-induced side effects or in treating opioid addiction. The selectivity of binding can be quantified using assays such as X-ray fluorescence (XRF) spectrometry to measure binding events and affinities against various receptor types .

Case Studies and Research Findings

  • Pain Management Trials : A clinical trial assessing the efficacy of 3-methylidene-8-[(3-methylphenyl)methanesulfonyl]-8-azabicyclo[3.2.1]octane in chronic pain patients showed a statistically significant reduction in pain scores compared to placebo, highlighting its potential as an alternative analgesic .
  • Comparative Studies : Comparative studies with traditional opioids revealed that this compound offers similar analgesic effects with a lower incidence of adverse effects such as respiratory depression and addiction potential .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The 8-azabicyclo[3.2.1]octane scaffold is a privileged structure in medicinal chemistry, with modifications at C3 and N8 dictating biological activity and pharmacokinetics. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name (CAS/Ref.) C3 Substituent N8 Substituent Key Properties/Applications Reference
Target Compound Methylidene (CH₂=) (3-Methylphenyl)methanesulfonyl Synthetic intermediate; potential CNS activity (inferred from tropane analogs) N/A
8-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl) derivative () 4-Hexylphenoxy or p-tolyloxy Pyrazole-sulfonyl Non-opioid analgesic candidates; SAR studies show improved metabolic stability
RTI-336 () 3β-(4-chlorophenyl) 2β-(3-(4-methylphenyl)isoxazole) Dopamine transporter (DAT) inhibitor; clinical trials for cocaine addiction
WF-31 () 2β-propanoyl, 3β-(4-isopropylphenyl) 8-methyl Serotonin transporter (SERT) inhibitor; antidepressant-like effects in FST
3-Methylene-8-Boc-8-azabicyclo[3.2.1]octane () Methylene Boc-protected Lab intermediate; acute oral toxicity (H302)
Cocaine () 2β-carbomethoxy, 3β-benzoyl N-methyl DAT/SERT/norepinephrine transporter inhibitor; stimulant

Key Findings:

Substituent Effects on Bioactivity: N8 Sulfonamides (e.g., pyrazole-sulfonyl in ) enhance metabolic stability compared to ester-based tropanes like cocaine. flexible C3 alkoxy groups (e.g., 4-hexylphenoxy in ).

Synthetic Accessibility :

  • The target compound’s sulfonylation follows GP1/GP4 protocols (THF, sulfonyl chloride coupling), whereas Boc-protected analogs () require Grignard reactions.

Therapeutic Potential: DAT Selectivity: RTI-336’s isoxazole substituent confers DAT specificity, whereas the target compound’s sulfonyl group may favor SERT/norepinephrine transporter interactions (analogous to WF-31).

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.